![molecular formula C11H7Cl2NO B6367975 2-(2,5-Dichlorophenyl)-3-hydroxypyridine, 95% CAS No. 1261997-50-5](/img/structure/B6367975.png)
2-(2,5-Dichlorophenyl)-3-hydroxypyridine, 95%
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Overview
Description
2-(2,5-Dichlorophenyl)-3-hydroxypyridine, 95% (2,5-DCP-3-HP) is a synthetic compound used in the laboratory for a variety of purposes. It is a chlorinated derivative of pyridine, a heterocyclic aromatic organic compound. It has been used in the synthesis of pharmaceuticals and in the study of biochemical and physiological effects.
Scientific Research Applications
2-(2,5-Dichlorophenyl)-3-hydroxypyridine, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of pharmaceuticals, such as the antimalarial drug chloroquine. It has also been used in the study of biochemical and physiological effects, such as the inhibition of the enzyme acetylcholine esterase.
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorophenyl)-3-hydroxypyridine, 95% is not yet fully understood. However, it is believed that it acts as an inhibitor of the enzyme acetylcholine esterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the body, which can have a variety of effects, including increased alertness and improved memory.
Biochemical and Physiological Effects
2-(2,5-Dichlorophenyl)-3-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholine esterase, leading to an increase in the levels of acetylcholine in the body. This can lead to improved memory and alertness. It has also been shown to have anti-inflammatory and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
The use of 2-(2,5-Dichlorophenyl)-3-hydroxypyridine, 95% in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, making it an attractive option for research purposes. It is also relatively easy to synthesize, making it a convenient reagent for laboratory use. However, there are some limitations to its use. It is a relatively unstable compound, making it difficult to store for long periods of time. It is also toxic in high concentrations, making it important to use caution when handling it.
Future Directions
There are a number of potential future directions for the use of 2-(2,5-Dichlorophenyl)-3-hydroxypyridine, 95%. It could be used to further study the biochemical and physiological effects of acetylcholine esterase inhibition. It could also be used to develop new pharmaceuticals, such as antimalarial drugs. Additionally, it could be used to study the effects of oxidative stress and inflammation, as it has been shown to have anti-inflammatory and anti-oxidant properties. Finally, it could be used to develop new methods of synthesizing other compounds, such as pharmaceuticals.
Synthesis Methods
2-(2,5-Dichlorophenyl)-3-hydroxypyridine, 95% can be synthesized using a two-step process. In the first step, 2,5-dichlorophenol is reacted with pyridine in aqueous acetic acid to form 2,5-dichloropyridine. In the second step, 2,5-dichloropyridine is reacted with sodium hydroxide in an aqueous solution to form 2-(2,5-Dichlorophenyl)-3-hydroxypyridine, 95%.
properties
IUPAC Name |
2-(2,5-dichlorophenyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO/c12-7-3-4-9(13)8(6-7)11-10(15)2-1-5-14-11/h1-6,15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFCOQINEGOBQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=C(C=CC(=C2)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683032 |
Source
|
Record name | 2-(2,5-Dichlorophenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80683032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261997-50-5 |
Source
|
Record name | 2-(2,5-Dichlorophenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80683032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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